molecular formula C21H17FN4O2S2 B2378454 4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021228-12-5

4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2378454
CAS No.: 1021228-12-5
M. Wt: 440.51
InChI Key: PORSHYLCOILQIL-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H17FN4O2S2 and its molecular weight is 440.51. The purity is usually 95%.
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Biological Activity

The compound 4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a thiazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C18H18FN3OS2\text{C}_{18}\text{H}_{18}\text{F}\text{N}_3\text{OS}_2

The synthesis typically involves multi-step organic reactions including the formation of thiazole rings and amide bonds, as well as fluorination at the benzamide position. The synthesis pathways often utilize starting materials like 4-methylbenzo[d]thiazole and various amine derivatives.

Anticancer Activity

Several studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values ranging from 3.58 to 15.36 μM against different cancer cell lines, indicating potent anticancer properties .

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT1169.94Inhibition of cell cycle progression
Compound BMCF-75.91Induction of apoptosis
Compound CHepG21.30HDAC inhibition

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes and receptors. For instance, certain thiazoles have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and subsequent apoptosis in cancer cells . The binding affinity and interaction patterns with these targets are crucial for their anticancer efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and benzamide moiety significantly influence biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances cytotoxicity, while electron-donating groups can reduce it .

Table 2: SAR Analysis of Thiazole Derivatives

SubstituentEffect on Activity
FluorineIncreased cytotoxicity
MethylModerate activity
MethoxyVariable activity

Case Study 1: Antifibrillar Activity

In a study focusing on Alzheimer's disease, thiazole derivatives were screened for their ability to inhibit protein aggregation associated with neurodegenerative disorders. Compounds with specific substitutions demonstrated significant antifibrillar activity, which was quantified using Thioflavin T assays .

Case Study 2: Antimicrobial Properties

Some thiazole derivatives have also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance this activity, making them potential candidates for antibiotic development .

Properties

IUPAC Name

4-fluoro-N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S2/c1-12-3-2-4-16-18(12)25-21(30-16)24-17(27)10-9-15-11-29-20(23-15)26-19(28)13-5-7-14(22)8-6-13/h2-8,11H,9-10H2,1H3,(H,23,26,28)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORSHYLCOILQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.